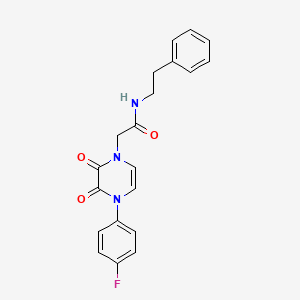
2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a dihydropyrazine core with a fluorophenyl substituent and an acetamide group. The presence of the fluorine atom is significant as it influences the compound's biological properties through electronic and steric effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of anticonvulsant effects. The following sections delve into specific areas of biological activity.
Anticonvulsant Activity
A study focusing on related compounds demonstrated that modifications in the molecular structure can lead to significant anticonvulsant activity. The compound's analogs were tested using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) models in mice.
Table 1: Anticonvulsant Activity of Related Compounds
| Compound ID | Structure Features | MES Activity (mg/kg) | PTZ Activity (mg/kg) |
|---|---|---|---|
| 20 | Contains fluorine and piperazine | 100 | 300 |
| 12 | 3-chlorophenyl group | 100 | Not active |
| 19 | Pyrrolidine core | 300 | 100 |
The results indicated that compounds with a pyrrolidine-2,5-dione core exhibited enhanced anticonvulsant properties, particularly when fluorinated .
Structure-Activity Relationship (SAR)
The incorporation of fluorine into the aromatic system was found to improve metabolic stability and enhance lipophilicity, allowing better central nervous system (CNS) penetration. This modification is crucial for increasing the efficacy of anticonvulsants .
Case Studies
In one study, several derivatives of similar structures were synthesized and evaluated for their biological activity. The most potent derivatives showed IC50 values ranging from 1.184 µM to 9.379 µM , indicating strong cytotoxic effects against certain cancer cell lines. These findings suggest that structural modifications can lead to significant variations in biological activity .
属性
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-6-8-17(9-7-16)24-13-12-23(19(26)20(24)27)14-18(25)22-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTGOSUZYPWIHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













